molecular formula C12H14ClNO3 B7463765 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No. B7463765
M. Wt: 255.70 g/mol
InChI Key: COJBQRKFDSJNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BDAA, and it is a member of the benzodioxepin family. BDAA has been found to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of BDAA is not fully understood. However, it has been suggested that BDAA may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. BDAA has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDAA has been found to have a wide range of biochemical and physiological effects. In animal models, BDAA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. BDAA has also been found to have anticonvulsant effects, which may be beneficial in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDAA in lab experiments is its relatively low toxicity. BDAA has been found to have a high therapeutic index, which means that it has a wide margin of safety. However, one of the limitations of using BDAA in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on BDAA. One area of research is the development of new synthetic methods for BDAA that may increase the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDAA, which may provide insights into its therapeutic potential. Additionally, the therapeutic potential of BDAA in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of new formulations of BDAA that improve its solubility and bioavailability may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of BDAA involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 2-chloro-3,4-methylenedioxyphenylacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine to form BDAA. The yield of this reaction is approximately 60%.

Scientific Research Applications

BDAA has been found to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. BDAA has been shown to have neuroprotective effects in animal models of these diseases. BDAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-7-12(15)14-8-9-2-3-10-11(6-9)17-5-1-4-16-10/h2-3,6H,1,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBQRKFDSJNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CCl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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